molecular formula C7H15ClN2O B11912685 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B11912685
M. Wt: 178.66 g/mol
InChI Key: RHWNZZNQNPTFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a synthetic compound with the molecular formula C7H15ClN2O. It is known for its unique structure, which includes both an azetidine and a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of azetidine with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

In industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

    1-(Azetidin-3-yl)pyrrolidin-3-one: This compound has a similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.

    1-(Azetidin-3-yl)pyrrolidin-3-amine: The presence of an amine group instead of a hydroxyl group results in distinct biological activities and applications.

    1-(Azetidin-3-yl)pyrrolidin-3-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNZZNQNPTFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.